3-Fluoro-4-nitrophenyl trifluoromethanesulfonate
Description
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate (CAS: Not explicitly provided; structural analog to 4-nitrophenyl triflate, CAS 17763-80-3 ) is an aryl triflate ester characterized by a nitro group at the para position and a fluorine atom at the meta position on the phenyl ring. This compound is widely utilized in organic synthesis as an electrophilic activating agent due to the strong electron-withdrawing effects of the nitro and fluorine substituents, which enhance the leaving group ability of the trifluoromethanesulfonate (triflate) group. Its applications span nucleophilic substitution reactions, polymer chemistry, and biochemical assays, where it serves as a substrate or intermediate .
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-5-3-4(1-2-6(5)12(13)14)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRHNZOWKWYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is typically synthesized through the reaction of 3-fluoro-4-nitrophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate primarily undergoes substitution reactions.
Common Reagents and Conditions:
Reagents: Trifluoromethanesulfonyl chloride, pyridine, 3-fluoro-4-nitrophenol.
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are aryl triflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution reaction, where the trifluoromethanesulfonyl group replaces a leaving group on the substrate . The molecular targets are usually nucleophilic sites on organic molecules, facilitating the formation of aryl triflates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Aryl trifluoromethanesulfonates differ primarily in their substituents, which dictate their reactivity and physical properties. Key analogs include:
Key Insight : The meta-fluoro and para-nitro groups in 3-fluoro-4-nitrophenyl triflate synergistically increase the electrophilicity of the triflate group compared to analogs, making it superior in reactions requiring rapid leaving group departure .
Reactivity in Alkylation Reactions
Aryl triflates are critical in chemoselective alkylation. Evidence from microwave-assisted reactions shows:
- O- vs. S-Alkylation Ratios : Methyl triflate exhibits a 5:1 O/S alkylation ratio under cesium carbonate conditions, attributed to the triflate’s leaving group efficiency .
- Substituent Effects : 3-Fluoro-4-nitrophenyl triflate’s enhanced electron-withdrawing nature likely increases O-alkylation selectivity compared to 4-acetylphenyl triflate, where the acetyl group offers less activation .
Thermal and Chemical Stability
- Solubility : 4-Acetylphenyl triflate has a boiling point of 75–76 °C at 0.35 mm Hg , whereas nitro-substituted analogs (e.g., 4-nitrophenyl triflate) exhibit higher melting points due to increased polarity.
Research Findings and Data Tables
Table 1: Comparative Reaction Performance in Alkylation
Note: Predicted data for 3-fluoro-4-nitrophenyl triflate are based on its superior electron-withdrawing capacity.
Table 2: Physical Properties
Biological Activity
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate (CAS No. 256935-94-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonate group attached to a phenyl ring that possesses both a fluoro and a nitro substituent. This unique structure enhances its electrophilicity, making it a valuable intermediate in various chemical transformations, particularly in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethanesulfonate group increases the compound's lipophilicity, allowing for better interaction with hydrophobic sites on proteins. This interaction can lead to the inhibition or activation of various biological pathways, depending on the target.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in critical cellular processes. For instance, it has been studied for its potential to inhibit Pim kinases, which play a role in cell proliferation and survival pathways. Inhibition of these kinases can lead to apoptosis in cancer cells, suggesting potential applications in oncology .
Study on Anticancer Activity
A study investigated the effects of this compound on cell lines expressing Pim kinases. The results indicated that treatment with this compound led to significant apoptosis in cells overexpressing these kinases, highlighting its potential as an anticancer agent .
Interaction with Histone Deacetylases (HDACs)
Another research effort explored the compound's interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression. The introduction of fluorine atoms into the structure was found to enhance inhibitory activity against HDACs, indicating that modifications can fine-tune biological activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
